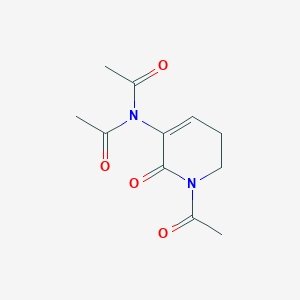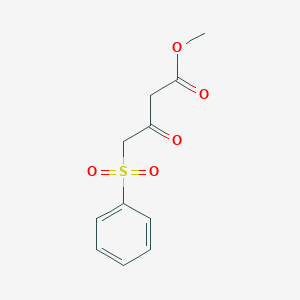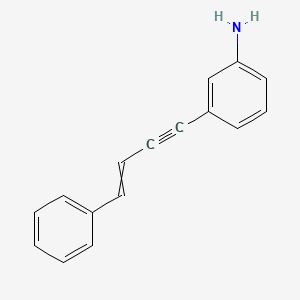
N-Acetyl-N-(1-acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-N-(1-acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide is a chemical compound with a complex structure that includes multiple acetyl and oxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(1-acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method involves the acetylation of a precursor compound, followed by cyclization and further acetylation steps. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-N-(1-acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Acetyl-N-(1-acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-Acetyl-N-(1-acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other acetylated pyridine derivatives and related heterocyclic compounds. Examples include:
- N-Acetylpyridine
- N-Acetyl-2-oxo-1,2-dihydropyridine
Uniqueness
What sets N-Acetyl-N-(1-acetyl-2-oxo-1,2,5,6-tetrahydropyridin-3-yl)acetamide apart is its specific arrangement of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in multiple fields of research.
Propiedades
Número CAS |
90237-98-2 |
|---|---|
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
N-acetyl-N-(1-acetyl-6-oxo-2,3-dihydropyridin-5-yl)acetamide |
InChI |
InChI=1S/C11H14N2O4/c1-7(14)12-6-4-5-10(11(12)17)13(8(2)15)9(3)16/h5H,4,6H2,1-3H3 |
Clave InChI |
MKFIUJZNVRNRPH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC=C(C1=O)N(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)



![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)


![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)



![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)

